

# Application Notes and Protocols for CRISPR-Mediated Gene Editing in Liver Organoids

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic modification of human liver organoids using CRISPR-Cas9 technology. The following sections detail the methodologies for organoid culture, CRISPR-Cas9 delivery, and subsequent analysis of gene editing events, tailored for applications in disease modeling, drug discovery, and regenerative medicine.

## Introduction

Human liver organoids are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization and function of the native liver.<sup>[1][2]</sup> Their amenability to genetic engineering, particularly through the CRISPR-Cas9 system, has established them as a powerful tool for studying liver biology, modeling genetic diseases, and screening therapeutic compounds.<sup>[1][2][3]</sup> This document outlines established techniques for efficient gene editing in these systems.

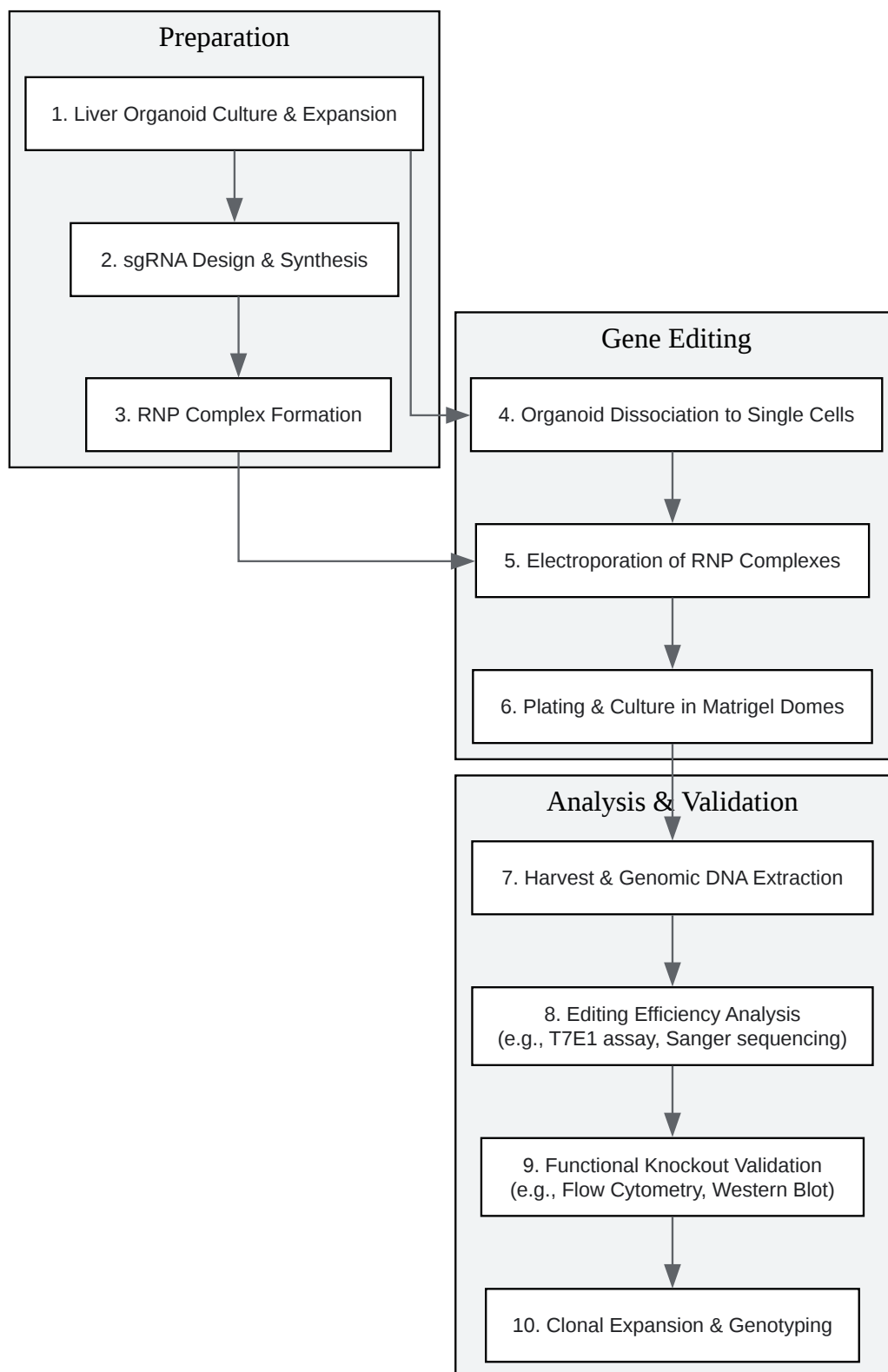
## Core Principles of CRISPR-Cas9 Gene Editing in Liver Organoids

The most common approach for gene editing in liver organoids involves the delivery of a pre-complexed Cas9 ribonucleoprotein (RNP) with a single guide RNA (sgRNA) into dissociated

organoid cells via electroporation.[1] The sgRNA directs the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair (HDR), then repair the break. NHEJ can result in small insertions or deletions (indels), leading to gene knockouts, while HDR can be utilized for precise knock-ins of desired genetic sequences when a donor template is provided. An alternative, highly efficient knock-in method known as CRISPR-HOT (homology-independent organoid transgenesis) leverages the NHEJ pathway.[4][5][6]

## Experimental Workflow

The general workflow for gene editing in liver organoids is a multi-step process that spans from initial organoid culture to the validation of the genetic modification.



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Fig. 1: General experimental workflow for CRISPR-Cas9 gene editing in liver organoids.

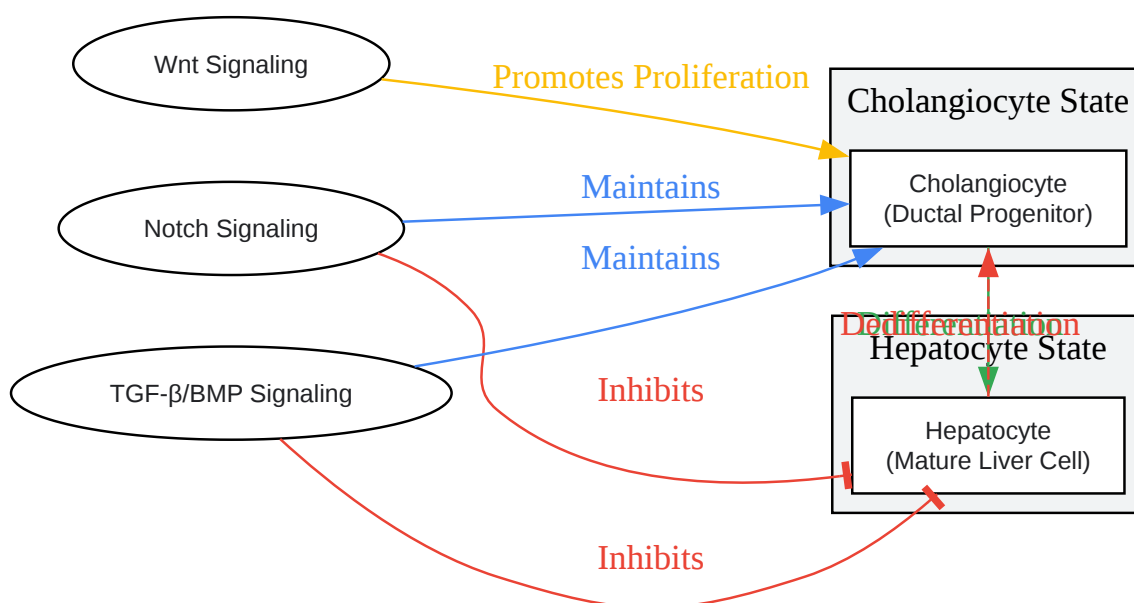
## Data Presentation: Quantitative Analysis of Gene Editing Efficiency

The efficiency of gene editing can be influenced by various factors, including the delivery method, the specific gene target, and the DNA repair pathway utilized. Below is a summary of reported editing efficiencies under different conditions.

Delivery Method	Target Gene/Locus	Editing Type	Editing Efficiency (%)	p53 Inhibition	Cell Type	Reference
Electroporation (RNP)	B2M	Knockout	Up to 80%	No	Human Liver Organoids	[1]
Electroporation (Plasmid)	KRT19	Knock-in (HDR)	0.55 ± 0.35	No	Human Liver Ductal Organoids	[6]
Electroporation (Plasmid)	KRT19	Knock-in (HDR)	1.56 ± 1.13	Yes	Human Liver Ductal Organoids	[6][7]
Electroporation (Plasmid)	KRT19	Knock-in (NHEJ/CRI SPR-HOT)	5.53 ± 2.26	No	Human Liver Ductal Organoids	[6]
Electroporation (Plasmid)	TUBB	Knock-in (HDR)	Not specified	Yes	Human Hepatocyte Organoids	[6]
AAV-DJ Vector	GFP (reporter)	Transduction	43.8	Not Applicable	Mouse Liver Ductal Organoids	[8]
AAV-DJ Vector (double-stranded)	GFP (reporter)	Transduction	64.6	Not Applicable	Human Liver Ductal Organoids	[8]

## Signaling Pathways in Liver Organoid Differentiation and Manipulation

The differentiation of liver organoids, particularly the transition from cholangiocytes to hepatocytes, is governed by a complex interplay of signaling pathways. Understanding and manipulating these pathways can be crucial for generating specific liver cell types and for disease modeling. Key pathways include Notch, TGF- $\beta$ /BMP, and Wnt. For instance, inhibiting Notch and TGF- $\beta$  signaling can promote differentiation into functional hepatocytes.[8]



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Fig. 2: Key signaling pathways regulating cholangiocyte-to-hepatocyte differentiation.

## Experimental Protocols

### Protocol 1: CRISPR-Cas9-Mediated Gene Knockout in Human Liver Organoids via RNP Electroporation

This protocol is adapted from STEMCELL Technologies' guide for CRISPR-Cas9 genome editing of human liver organoids.[1]

Materials:

- Human liver organoids cultured in HepatiCult™ Organoid Growth Medium.[1]

- ArciTect™ CRISPR-Cas9 ribonucleoprotein (RNP)-based system.[\[1\]](#)
- sgRNA designed to target the gene of interest.
- Electroporation system (e.g., Neon® Transfection System).
- Matrigel®.
- CloneR™ supplement.[\[1\]](#)
- Animal Component-Free Cell Dissociation Kit.[\[1\]](#)
- T7 Endonuclease I Kit for editing efficiency analysis.[\[1\]](#)

#### Procedure:

- Preparation:
  - Design and synthesize sgRNA targeting the gene of interest.
  - Prepare the ArciTect™ Cas9 RNP complex according to the manufacturer's instructions.[\[1\]](#)
  - Prepare complete HepatiCult™ Organoid Growth Medium supplemented with CloneR™.[\[1\]](#)
- Organoid Dissociation:
  - Harvest mature liver organoids.
  - Dissociate organoids into a single-cell suspension using the Animal Component-Free Cell Dissociation Kit.[\[1\]](#)
  - Count the cells and determine viability.
- Electroporation:
  - Resuspend the desired number of single cells in the appropriate electroporation buffer.
  - Add the prepared RNP complex to the cell suspension.

- Electroporate the cells using a pre-optimized program (e.g., for the Neon® system, parameters like 1600V, 20ms, 2 pulses can be a starting point).[1]
- Plating and Culture:
  - Immediately after electroporation, plate the cells in Matrigel® domes.[1]
  - Culture the organoids in complete HepatiCult™ Organoid Growth Medium with CloneR™ for 7-10 days to allow for recovery and editing to occur.[1]
- Analysis of Editing Efficiency:
  - After 7-10 days, harvest the organoids from the Matrigel® domes.
  - Extract genomic DNA from a portion of the organoid population.
  - Perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to determine the percentage of indels.
  - For functional knockout validation, flow cytometry can be used if the targeted gene encodes a surface protein (e.g., B2M).[1]

## Protocol 2: Analysis of Gene Editing by T7 Endonuclease I (T7E1) Assay

### Materials:

- Genomic DNA extracted from edited and control organoids.
- PCR primers flanking the CRISPR target site.
- Taq DNA polymerase and dNTPs.
- T7 Endonuclease I.
- Agarose gel electrophoresis system.

### Procedure:



- PCR Amplification:
  - Amplify the genomic region spanning the CRISPR target site using the extracted genomic DNA as a template. Use primers that will generate a PCR product of 400-800 bp.
  - Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
- Heteroduplex Formation:
  - In a thermocycler, denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands. A typical program is: 95°C for 5 min, then ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.
- T7E1 Digestion:
  - Incubate the re-annealed PCR product with T7 Endonuclease I according to the manufacturer's protocol (typically at 37°C for 15-20 minutes). T7E1 will cleave the mismatched DNA in the heteroduplexes.
- Gel Electrophoresis:
  - Run the digested products on an agarose gel.
  - The presence of cleaved DNA fragments in addition to the undigested PCR product indicates successful gene editing.
  - The percentage of indels can be estimated by quantifying the band intensities of the cleaved and uncleaved products.

## Functional Assays for Gene-Edited Liver Organoids

Following successful gene editing, it is crucial to assess the functional consequences of the genetic modification. A variety of assays can be employed depending on the gene of interest and the intended application.

- Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) and RNA-sequencing can be used to measure changes in the expression of the target gene and other related genes.[9]

- **Protein Expression and Secretion:** Western blotting and ELISA can be used to detect changes in protein levels within the organoids or secreted into the culture medium (e.g., albumin, alpha-1-antitrypsin).[9]
- **Metabolic Function:** Assays for key liver functions, such as cytochrome P450 (CYP) enzyme activity (e.g., CYP3A4, CYP1A2), can be performed to assess the metabolic capacity of the edited organoids.[9]
- **Bile Acid Transport:** Functional assays using fluorescent bile acid analogs can be used to assess the integrity of bile canaliculi and the function of bile acid transporters.[10]
- **Disease Phenotyping:** For disease modeling, specific assays relevant to the disease pathology should be employed. For example, in modeling steatosis, lipid accumulation can be quantified using staining methods.[11]

## Off-Target Analysis

A critical consideration in any CRISPR-based gene editing experiment is the potential for off-target mutations. While whole-genome sequencing provides the most comprehensive analysis, several other methods can be used to assess off-target effects at predicted sites.[12][13]

Computational tools can predict potential off-target sites based on sequence homology to the sgRNA. These predicted sites can then be amplified by PCR and sequenced to check for indels.

## Conclusion

The protocols and data presented here provide a robust framework for the successful application of CRISPR-Cas9 technology in human liver organoids. These methods empower researchers to create sophisticated in vitro models for studying liver development, deciphering disease mechanisms, and accelerating the discovery of novel therapeutics. As the field continues to evolve, further refinements in delivery methods and editing strategies will undoubtedly expand the utility of gene-edited liver organoids in biomedical research.

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